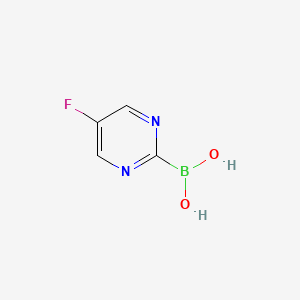
(5-Fluoropyrimidin-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoropyrimidin-2-yl)boronic acid: is a boronic acid derivative that contains a fluorinated pyrimidine ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of both fluorine and boronic acid functional groups makes it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Borylation: One common method for preparing (5-Fluoropyrimidin-2-yl)boronic acid involves the direct borylation of 5-fluoropyrimidine.
Lithiation-Borylation: Another method involves the lithiation of 5-fluoropyrimidine followed by reaction with a boron electrophile.
Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: (5-Fluoropyrimidin-2-yl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Strong Bases: Such as potassium carbonate or sodium hydroxide for deprotonation and activation.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation of the boronic acid group.
Substituted Pyrimidines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Synthetic Reagent: (5-Fluoropyrimidin-2-yl)boronic acid is used as a building block in the synthesis of complex organic molecules.
Biology and Medicine:
Drug Development: This compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Mechanism of Action
Mechanism: The primary mechanism by which (5-Fluoropyrimidin-2-yl)boronic acid exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond .
Molecular Targets and Pathways:
Palladium Catalysts: The interaction with palladium catalysts is crucial for the activation and subsequent reaction of the boronic acid group.
Nucleophiles: The fluorine atom in the pyrimidine ring can be targeted by nucleophiles in substitution reactions.
Comparison with Similar Compounds
(5-Fluoropyridin-2-yl)boronic acid: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.
(5-Fluoro-2-pyridyl)boronic acid: Another fluorinated boronic acid with a pyridine ring.
(2-Chloro-5-fluoropyrimidin-2-yl)boronic acid: Contains a chlorine atom in addition to the fluorine atom.
Uniqueness:
Fluorine Substitution: The presence of a fluorine atom in the pyrimidine ring enhances the compound’s reactivity and stability.
Versatility: The combination of a boronic acid group and a fluorinated pyrimidine ring makes it a versatile reagent in various chemical reactions.
Properties
Molecular Formula |
C4H4BFN2O2 |
|---|---|
Molecular Weight |
141.90 g/mol |
IUPAC Name |
(5-fluoropyrimidin-2-yl)boronic acid |
InChI |
InChI=1S/C4H4BFN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2,9-10H |
InChI Key |
UITCFPORAKTYJB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=C(C=N1)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















